Regulatory Compliance: Meeting Multijurisdictional Pharmacopoeial Standards vs. Non-Pharmacopoeial Nitrosamine Standards
This compound meets the stringent regulatory standards of USP, EMA, JP, and BP simultaneously, a comprehensive compliance profile not universally provided by alternative N-nitroso reference standards [1]. For instance, N-Nitroso Ritonavir and Pramipexole Nitroso Impurity 3 are also highly characterized, but their compliance scope may be limited to specific pharmacopoeial requirements [2][3]. The explicit mention of multi-jurisdictional compliance (USP, EMA, JP, BP) for this compound provides procurement value by ensuring audit readiness across multiple regulatory agencies, reducing the need for separate standards.
| Evidence Dimension | Regulatory Compliance Coverage |
|---|---|
| Target Compound Data | Meets standards of USP, EMA, JP, BP (multi-jurisdictional) |
| Comparator Or Baseline | N-Nitroso Ritonavir (also meets USP, EMA, JP, BP) but limited to Atazanavir/Ritonavir-specific impurity profile; Pramipexole Nitroso Impurity 3 (meets USP, EMA, JP, BP) but limited to Pramipexole-specific impurity profile. |
| Quantified Difference | Multi-jurisdictional compliance (USP, EMA, JP, BP) vs. potentially singular or narrower regulatory focus in some alternative standards. |
| Conditions | Manufacturer's stated compliance documentation (COA, HRMS, HSQC NMR). |
Why This Matters
Multi-jurisdictional compliance reduces procurement complexity and the risk of custom synthesis delays for regulatory submission.
- [1] Veeprho. 5-Amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, CAS 174279-85-7, Product Page. 2025. View Source
- [2] Veeprho. N-Nitroso Ritonavir, Product Page. 2025. View Source
- [3] Veeprho. Pramipexole Nitroso Impurity 3, Product Page. 2025. View Source
